Upadacitinib tartrate anhydrous
Description
Contextualization within Targeted Small Molecule Inhibitors
Upadacitinib (B560087) is classified as a targeted small molecule inhibitor, a class of drugs designed to interact with specific molecular targets within cells. crohnscolitisfoundation.org These inhibitors are distinct from traditional systemic drugs, which often have broader, less specific effects. Small molecule inhibitors are characterized by their low molecular weight, which allows them to be absorbed into the bloodstream after oral administration. crohnscolitisfoundation.org
The primary mechanism of action for Upadacitinib is the inhibition of Janus kinases (JAKs). wikipedia.orgnumberanalytics.com JAKs are a family of four intracellular enzymes—JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—that play a crucial role in the signal transduction of numerous cytokines and growth factors. nih.govbmj.combiomedres.us This signaling cascade, known as the JAK-STAT pathway, is fundamental in mediating immune responses and inflammatory processes. bmj.comrinvoqhcp.com When cytokines bind to their receptors on the cell surface, they activate the associated JAKs, which in turn phosphorylate and activate Signal Transducers and Activators of Transcription (STATs). bmj.com Activated STATs then travel to the cell nucleus to regulate the transcription of genes involved in inflammation and immune cell function. bmj.com
Upadacitinib was developed as a second-generation JAK inhibitor with the goal of achieving greater selectivity for a specific JAK family member. wikipedia.orgnih.gov Unlike first-generation JAK inhibitors that showed less subtype selectivity, Upadacitinib preferentially targets and inhibits JAK1. wikipedia.orgbiomedres.usnih.govnih.gov It functions as an adenosine (B11128) triphosphate (ATP)-competitive inhibitor, meaning it binds to the ATP-binding site on the JAK1 enzyme, preventing the phosphorylation that initiates the signaling cascade. nih.govnih.govpatsnap.com This selective inhibition of JAK1 is intended to modulate the pro-inflammatory pathways driven by JAK1-dependent cytokines, such as IL-6 and IFN-γ, while having a lesser impact on pathways primarily mediated by other JAK isoforms. biomedres.usnih.gov The selectivity of Upadacitinib for JAK1 over JAK2, JAK3, and TYK2 has been demonstrated in enzymatic and cellular assays. wikipedia.orgnih.gov
Overview of Upadacitinib in Chemical and Pharmaceutical Research Disciplines
The chemical compound Upadacitinib is a significant subject of study across various scientific disciplines, including medicinal chemistry, pharmaceutical development, and analytical chemistry.
Medicinal Chemistry and Drug Discovery: From a medicinal chemistry perspective, the development of Upadacitinib is a case study in rational drug design. Its chemical structure was engineered to achieve high selectivity for the JAK1 isoform. nih.govpatsnap.com Research in this area focuses on the structure-activity relationship (SAR) of Upadacitinib, exploring how modifications to its tricyclic pyrrolopyrazine core affect its binding affinity and selectivity for the ATP-binding pocket of JAK enzymes. oup.comacs.org The goal of such research is to optimize the compound's potency and selectivity, which are critical for its therapeutic action. patsnap.comoup.com
Pharmaceutical Development: In the field of pharmaceutical development, research on Upadacitinib tartrate anhydrous encompasses formulation science, pharmacokinetics, and metabolism. Studies investigate the physicochemical properties of the anhydrous tartrate salt form, such as its solubility and stability, which are crucial for developing a consistent and effective oral dosage form. patsnap.com Pharmacokinetic studies characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Upadacitinib. nih.gov Research has shown that it is eliminated primarily as the unchanged parent drug in urine and feces, with metabolites accounting for a smaller portion of its excretion. nih.gov Understanding its metabolic pathways, primarily involving cytochrome P450 enzymes, is essential for predicting potential drug-drug interactions. biomedres.us
Analytical Chemistry: Analytical chemistry plays a vital role in the research and quality control of Upadacitinib. This discipline involves developing and validating robust analytical methods, such as high-performance liquid chromatography (HPLC), to accurately quantify the active pharmaceutical ingredient (API) in drug products and biological samples. researchgate.net These methods are essential for ensuring the purity, potency, and consistency of the final pharmaceutical product and for studying the drug's behavior in biological systems. researchgate.net
Below is a table summarizing key research areas for Upadacitinib across different scientific disciplines.
| Research Discipline | Key Focus Areas for Upadacitinib Research |
| Medicinal Chemistry | Structure-Activity Relationship (SAR) studies, optimization of JAK1 selectivity, rational drug design, synthesis of novel analogs. nih.govoup.comacs.org |
| Pharmaceutical Development | Formulation of oral dosage forms, characterization of physicochemical properties (solubility, stability), pharmacokinetic (ADME) profiling, metabolism studies. nih.govbiomedres.uspatsnap.com |
| Analytical Chemistry | Development and validation of analytical methods (e.g., HPLC) for quantification, impurity profiling, quality control. researchgate.net |
| Pharmacology | Elucidation of the mechanism of action, in vitro and in vivo studies of JAK-STAT pathway inhibition, assessment of pharmacodynamic effects. nih.govrinvoqhcp.comnih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
2095311-41-2 |
|---|---|
Molecular Formula |
C21H25F3N6O7 |
Molecular Weight |
530.5 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(3S,4R)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C17H19F3N6O.C4H6O6/c1-2-10-7-25(16(27)24-9-17(18,19)20)8-11(10)13-5-22-14-6-23-15-12(26(13)14)3-4-21-15;5-1(3(7)8)2(6)4(9)10/h3-6,10-11,21H,2,7-9H2,1H3,(H,24,27);1-2,5-6H,(H,7,8)(H,9,10)/t10-,11+;1-,2-/m11/s1 |
InChI Key |
WQDBPGWQDBPVQZ-NBCXFSEXSA-N |
Isomeric SMILES |
CC[C@@H]1CN(C[C@@H]1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Molecular Pharmacology and Mechanism of Action Studies
Janus Kinase (JAK) Family Inhibition Profiling
Upadacitinib (B560087) has demonstrated a distinct profile of inhibition across the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). patsnap.com This selectivity is a key characteristic that influences its biological activity.
In cell-free enzymatic assays utilizing recombinant human JAK kinases, upadacitinib has shown potent inhibition of JAK1. nih.govresearchgate.net The half-maximal inhibitory concentrations (IC50) from these assays indicate a greater inhibitory potency for JAK1 and JAK2 compared to JAK3 and TYK2. droracle.ainih.govrinvoqhcp.com Specifically, one study reported IC50 values of 0.045 μM for JAK1, 0.109 μM for JAK2, 2.1 μM for JAK3, and 4.7 μM for TYK2. nih.govresearchgate.net Another enzymatic assay found an IC50 of 0.043 μM for JAK1, 0.12 μM for JAK2, 2.3 μM for JAK3, and 4.7 μM for TYK2. nih.gov These results demonstrate a clear selectivity for JAK1 over JAK3 and TYK2 in a biochemical context. nih.govresearchgate.netnih.gov
Table 1: In Vitro Enzymatic Assay IC50 Values for Upadacitinib
| JAK Isoform | IC50 (μM) - Study 1 nih.govresearchgate.net | IC50 (μM) - Study 2 nih.gov |
|---|---|---|
| JAK1 | 0.045 | 0.043 |
| JAK2 | 0.109 | 0.12 |
| JAK3 | 2.1 | 2.3 |
This table presents the half-maximal inhibitory concentration (IC50) values of upadacitinib for each Janus kinase (JAK) isoform as determined by in vitro enzymatic assays in two separate studies. A lower IC50 value indicates greater potency.
To understand the selectivity of upadacitinib within a cellular environment, engineered cell lines were utilized to assess its potency on individual JAK kinases. nih.govnih.gov In these cellular assays, upadacitinib demonstrated a more than 40-fold greater selectivity for JAK1 compared to JAK2. researchgate.netnih.gov The selectivity was even more pronounced when compared to JAK3 (~130-fold) and TYK2 (~190-fold). nih.govresearchgate.netnih.gov The IC50 value for JAK1 in these engineered cells was 0.014 μM, while for JAK2 it was 0.593 μM. researchgate.net This cellular data corroborates the enzymatic assay findings, confirming the potent and selective inhibition of JAK1 by upadacitinib. nih.govresearchgate.netnih.gov
When compared to other JAK inhibitors, upadacitinib exhibits a distinct selectivity profile. droracle.ai For instance, tofacitinib (B832) is considered a pan-JAK inhibitor, while baricitinib (B560044) is selective for JAK1 and JAK2. droracle.aifrontiersin.org In a rat model of arthritis, the increased selectivity of upadacitinib for JAK1 over other JAK family members was associated with a reduced effect on reticulocyte deployment and natural killer (NK) cell depletion relative to its efficacy, as compared to tofacitinib. nih.govbmj.comresearchgate.net
In cellular assays, tofacitinib and upadacitinib were found to be the most potent inhibitors of JAK1/3-dependent cytokine signaling. nih.gov However, upadacitinib and baricitinib demonstrated higher potency in inhibiting JAK2/2-dependent cytokine signaling compared to tofacitinib. nih.gov Another study comparing various JAK inhibitors found that while all showed selectivity for JAK1-dependent pathways, there were differences in their effects on other JAK-dependent signaling. bmj.com For example, filgotinib (B607452) displayed lower inhibition of JAK1/JAK2, JAK1/JAK3, JAK2/TYK2, and JAK2/JAK2 pathways compared to other JAK inhibitors. frontiersin.org
Downstream Signaling Pathway Modulation
The inhibition of JAK enzymes by upadacitinib directly impacts the downstream signaling cascade, primarily affecting the activation of STAT proteins and the signaling of pro-inflammatory cytokines.
By blocking JAK activity, upadacitinib prevents the phosphorylation and subsequent activation of STAT proteins. patsnap.compatsnap.com This has been demonstrated in various cellular systems. In human leukocyte cellular assays, upadacitinib more potently inhibited cytokine-induced STAT phosphorylation mediated by JAK1 and JAK1/JAK3 than that mediated by JAK2/JAK2. rinvoqhcp.com
Specifically, upadacitinib has been shown to inhibit the phosphorylation of STAT3 induced by interleukin-6 (IL-6) and the phosphorylation of STAT5 induced by interleukin-7 (IL-7) in a concentration-dependent manner. nih.gov It has also been observed to inhibit STAT5 phosphorylation in certain cell lines. researchgate.net The inhibition of STAT phosphorylation prevents the dimerization and translocation of STAT proteins to the nucleus, thereby blocking the transcription of target genes involved in inflammation. patsnap.comnumberanalytics.com
The selective inhibition of JAK1 by upadacitinib leads to the modulation of signaling cascades initiated by several pro-inflammatory cytokines. nih.gov Key cytokines whose signaling is attenuated by upadacitinib include interleukin-6 (IL-6) and interferon-gamma (IFNγ), both of which are dependent on JAK1. nih.govnih.govresearchgate.net By interrupting the signaling of these cytokines, upadacitinib reduces the production of further pro-inflammatory mediators, leading to a broad anti-inflammatory effect. patsnap.comijpsjournal.com
In research models, upadacitinib has been shown to potently inhibit the signaling of various cytokines, including those dependent on JAK1/JAK2 (e.g., IFN-γ, G-CSF) and JAK2/JAK2 (e.g., GM-CSF, IL-3). bmj.comnih.gov The ability of upadacitinib to inhibit the signaling of multiple pro-inflammatory cytokines contributes to its therapeutic efficacy in inflammatory conditions. nih.govijpsjournal.com
Influence on Specific Cytokine-Dependent Pathways (e.g., IL-6, IFN-γ, IL-2)
Upadacitinib exerts its effects by inhibiting the JAK-STAT signaling pathway, a critical intracellular cascade for numerous cytokines involved in inflammation and immune responses. nih.govnih.gov The binding of cytokines to their receptors triggers the activation of associated JAKs, which in turn phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins. frontiersin.org These activated STATs then translocate to the nucleus to regulate the transcription of target genes. Upadacitinib's primary mechanism involves the inhibition of JAK1, thereby disrupting the signaling of several key cytokines. nih.govdrugbank.com
Interleukin-6 (IL-6): IL-6 is a pleiotropic cytokine with a significant role in inflammation and is heavily implicated in the pathogenesis of diseases like rheumatoid arthritis. nih.gov IL-6 signals through a receptor complex that utilizes JAK1 and JAK2. nih.gov Upadacitinib has been shown to potently inhibit IL-6-induced STAT3 phosphorylation in a concentration-dependent manner, effectively dampening the inflammatory cascade mediated by this cytokine. nih.govbmj.com
Interferon-gamma (IFN-γ): IFN-γ, a signature cytokine of Th1 cells, signals through the JAK1/JAK2 pathway. nih.gov It plays a crucial role in cell-mediated immunity and inflammation. In vitro studies have demonstrated that upadacitinib effectively inhibits IFN-γ-induced signaling. nih.govresearchgate.net In monocytes stimulated with IFN-γ, upadacitinib has shown high potency in inhibiting STAT1 phosphorylation. nih.gov
Interleukin-2 (IL-2): IL-2 is essential for the proliferation and differentiation of T cells and signals through the JAK1/JAK3 pathway. nih.govresearchgate.net Upadacitinib has been identified as a potent inhibitor of IL-2-dependent signaling. nih.govresearchgate.net Studies have shown that upadacitinib effectively blocks IL-2-induced STAT5 phosphorylation. researchgate.net This inhibition of IL-2 signaling contributes to the modulation of T-cell responses observed with upadacitinib treatment. researchgate.net
Table 1: Influence of Upadacitinib on Cytokine-Dependent Pathways
| Cytokine | Associated JAKs | Key Downstream Target | Effect of Upadacitinib |
|---|---|---|---|
| IL-6 | JAK1/JAK2 | STAT3 | Inhibition of phosphorylation nih.govbmj.com |
| IFN-γ | JAK1/JAK2 | STAT1 | Inhibition of phosphorylation nih.gov |
| IL-2 | JAK1/JAK3 | STAT5 | Inhibition of phosphorylation researchgate.net |
Investigating Broader Molecular Targets and Associated Pathways
Beyond its well-defined role as a JAK1 inhibitor, research has begun to explore the wider molecular impact of upadacitinib, revealing its influence on several other critical cellular pathways.
Network Pharmacology Approaches for Target Identification
Network pharmacology has been employed to elucidate the multifaceted mechanism of action of upadacitinib. nih.govresearchgate.net These computational analyses have identified numerous potential targets for upadacitinib beyond the JAK family. One such study identified 56 overlapping target genes between upadacitinib and Sjögren's syndrome, suggesting a multi-target therapeutic potential. nih.govresearchgate.net Key hub genes identified through these approaches include STAT3, NFKB1, HIF-1, PIK3CA, and PARP1, indicating that upadacitinib's effects extend to various biological processes. nih.gov
Exploration of Hypoxia-Inducible Factor 1 (HIF-1) Signaling
Hypoxia-inducible factor-1 (HIF-1) is a critical transcription factor that enables cellular adaptation to low oxygen conditions, a common feature of inflamed tissues and tumors. frontiersin.orgnih.gov HIF-1 signaling promotes angiogenesis, metabolic reprogramming, and cell survival. frontiersin.orgnih.gov Network pharmacology studies have highlighted the HIF-1 signaling pathway as a significant target of upadacitinib. nih.govresearchgate.net Molecular docking analyses have further suggested a high affinity and structural interaction between upadacitinib and HIF-1A, implying a potential direct or indirect modulatory role. nih.govresearchgate.netnih.gov This interaction may contribute to the anti-inflammatory effects of upadacitinib by interfering with hypoxia-driven pathological processes.
Examination of Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt) Signaling
The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. researchgate.net Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders. frontiersin.orgresearchgate.net Research indicates that upadacitinib's molecular targets are significantly enriched in the PI3K-Akt signaling pathway. nih.govresearchgate.net This suggests that upadacitinib may exert some of its effects by modulating the activity of this crucial signaling cascade. The PI3K-Akt pathway is known to be involved in T-cell signaling and keratinocyte function, and its modulation by upadacitinib could contribute to its efficacy in conditions like atopic dermatitis. frontiersin.org
Research on Th17 Cell Differentiation Pathways
T helper 17 (Th17) cells are a subset of T cells that produce the pro-inflammatory cytokine IL-17 and play a pathogenic role in many autoimmune diseases. nih.govyoutube.com The differentiation of Th17 cells is driven by a specific set of cytokines, including IL-6 and IL-23, which signal through the JAK-STAT pathway. nih.govnih.gov By inhibiting JAK1, upadacitinib effectively disrupts the signaling required for Th17 cell differentiation. nih.govresearchgate.netnibn.go.jp Network pharmacology studies have confirmed that the Th17 cell differentiation pathway is a key target of upadacitinib. nih.govresearchgate.net This interference with Th17 cell development is a significant contributor to the immunosuppressive and anti-inflammatory properties of the drug.
Table 2: Broader Molecular Targets and Pathways of Upadacitinib
| Pathway/Target | Key Associated Proteins | Implication of Upadacitinib's Action |
|---|---|---|
| Network Pharmacology Targets | STAT3, NFKB1, HIF-1, PIK3CA, PARP1 | Suggests a multi-target therapeutic potential beyond JAK inhibition. nih.gov |
| HIF-1 Signaling | HIF-1A | Potential modulation of hypoxia-driven inflammation and angiogenesis. nih.govresearchgate.netnih.gov |
| Apoptosis Pathway | PARP1 | Modulation of programmed cell death, contributing to anti-inflammatory effects. nih.govnih.gov |
| PI3K/Akt Signaling | PIK3CA, Akt | Regulation of cell growth, proliferation, and survival. frontiersin.orgnih.govresearchgate.net |
| Th17 Cell Differentiation | IL-6R, IL-23R, STAT3 | Inhibition of pro-inflammatory Th17 cell development. nih.govresearchgate.netnih.gov |
Preclinical Pharmacokinetic and Pharmacodynamic Investigations
Absorption, Distribution, Metabolism, and Excretion (ADME) Research
Preclinical ADME studies are crucial for determining the viability of a drug candidate. For upadacitinib (B560087), these studies have demonstrated favorable pharmacokinetic properties.
In preclinical studies, upadacitinib demonstrated rapid absorption following oral administration. In healthy volunteers receiving an immediate-release formulation, the median time to reach maximum plasma concentration (Tmax) was approximately 1 hour under fasting conditions. nih.gov Studies in rat models of arthritis also showed a rapid attainment of peak plasma concentration in under 30 minutes. researchgate.net The compound is considered to have high permeability. nih.gov
The distribution characteristics of upadacitinib have been well-defined in preclinical and early clinical research.
Plasma Protein Binding : Upadacitinib exhibits moderate binding to plasma proteins. In vitro studies determined that approximately 52% of the drug is bound to human plasma proteins. nih.goveuropa.eutga.gov.aufda.govrxabbvie.comnih.govfda.gov Preclinical studies in various species showed low plasma protein binding that was independent of concentration. The mean unbound fraction (fu) at a concentration of 1 µM was 0.48 in humans, 0.28 in mice, 0.41 in rats, 0.69 in dogs, and 0.47 in monkeys. europa.eu
Blood-to-Plasma Ratio : The blood-to-plasma ratio for upadacitinib in humans is 1.0, indicating that the drug partitions similarly between plasma and the cellular components of blood. europa.eufda.govrxabbvie.comeuropa.eutga.gov.au In preclinical species, partitioning into red blood cells was slightly higher in rats (1.28), dogs (1.18), and monkeys (1.31). europa.eu
Volume of Distribution : Upadacitinib has a relatively large volume of distribution. europa.eu In humans, the apparent volume of distribution at steady state (Vss/F) was estimated to be 294 L from population pharmacokinetic (PopPK) data. tga.gov.au Another analysis estimated the steady-state volume of distribution to be 210 L for a typical healthy male. springermedizin.de
Tissue Distribution : In vivo tissue distribution studies in rats revealed that upadacitinib-related radioactivity was rapidly distributed to most tissues. The highest concentrations were observed in the liver, uveal tract, and adrenal gland, while the lowest exposure was found in the central nervous system, spinal cord, and eye lens. europa.eu A notable finding was the apparent affinity for melanin, as indicated by slower clearance from pigmented skin and the presence of radioactivity in the uveal tract for up to 192 hours post-dose. europa.eu Additionally, upadacitinib was found to be excreted in the milk of lactating rats at concentrations approximately 30-fold higher than in maternal plasma. tga.gov.aufda.gov
Interactive Table: Preclinical Distribution Characteristics of Upadacitinib
| Parameter | Species | Value |
|---|---|---|
| Plasma Protein Binding | Human | 52% |
| Mouse | 72% (fu=0.28) | |
| Rat | 59% (fu=0.41) | |
| Dog | 31% (fu=0.69) | |
| Monkey | 53% (fu=0.47) | |
| Blood-to-Plasma Ratio | Human | 1.0 |
| Rat | 1.28 | |
| Dog | 1.18 | |
| Monkey | 1.31 | |
| Volume of Distribution (Vss/F) | Human | 210 - 294 L |
The metabolism of upadacitinib is primarily mediated by the cytochrome P450 (CYP) enzyme system.
CYP450 Involvement : In vitro studies have identified CYP3A4 as the main enzyme responsible for the metabolism of upadacitinib, with a minor contribution from CYP2D6. nih.goveuropa.eufda.govrxabbvie.comnih.govtga.gov.aupharmgkb.orgtandfonline.com The apparent Michaelis constant (Km) for CYP3A4 was estimated to be 8.32 µM, while for CYP2D6 it was 165.3 µM, indicating a much higher affinity for CYP3A4. fda.gov The minor role of CYP2D6 is further supported by population pharmacokinetic analyses showing that CYP2D6 metabolic phenotype has no clinically relevant effect on upadacitinib exposure. tga.gov.aupharmgkb.org
Major Metabolites : The pharmacological activity of upadacitinib is attributed to the parent molecule. europa.eufda.govrxabbvie.com In a human radiolabeled study, unchanged upadacitinib constituted 79% of the total radioactivity in plasma. europa.eufda.gov The main metabolite identified was a product of monooxidation followed by glucuronidation, which accounted for 13% of the total plasma radioactivity. europa.eufda.gov No active metabolites of upadacitinib have been identified. europa.eutga.gov.aufda.gov
Upadacitinib is eliminated from the body through multiple pathways.
Routes of Excretion : A human mass balance study using radiolabeled upadacitinib showed that the drug is eliminated in both feces and urine. Approximately 53% of the administered dose was recovered in feces and 43% in urine. tga.gov.aufda.gov The elimination occurs predominantly as the unchanged parent drug, with 38% of the total dose excreted unchanged in feces and 24% in urine. fda.govnih.govtandfonline.comfda.govpatsnap.com Metabolites accounted for approximately 34% of the excreted dose. fda.govfda.gov
Excretion Kinetics : In bile-cannulated rats, 49.7% of an intravenous dose was recovered in the bile, and 23.7% was recovered in the urine. europa.eu In dogs, 54.6% of drug-related radioactivity was eliminated in feces and 46.9% in urine. europa.eu The mean terminal elimination half-life in humans ranges from 8 to 14 hours. fda.govnih.govpatsnap.com
Interactive Table: Excretion of Upadacitinib in Humans (Single Radiolabeled Dose)
| Excretion Route | Form | Percentage of Administered Dose |
|---|---|---|
| Urine | Unchanged Parent Drug | 24% |
| Feces | Unchanged Parent Drug | 38% |
| Total (Urine & Feces) | Metabolites | 34% |
Preclinical and early phase studies have demonstrated predictable pharmacokinetic behavior with respect to dosing.
Dose Proportionality : Upadacitinib exhibits dose-proportional pharmacokinetics. springermedizin.detandfonline.compatsnap.comoup.com In healthy volunteers, exposure (Cmax and AUC) was approximately dose-proportional over a single-dose range of 1-48 mg for the immediate-release formulation and across multiple-dose ranges for both immediate and extended-release formulations. nih.goveuropa.eu This proportionality was also observed in repeat-dose studies in mice, rats, and dogs, where exposure increased in a manner greater than dose-proportional across a range of doses. fda.gov
Accumulation : No significant accumulation of upadacitinib has been observed with multiple dosing. springermedizin.detandfonline.comoup.comnih.gov Following once-daily dosing, steady-state plasma concentrations are achieved within four days with minimal accumulation. fda.govabbvie.ca
The pharmacokinetics of upadacitinib have been evaluated in preclinical models of inflammatory diseases. In the adjuvant-induced arthritis model in rats, a well-established preclinical model for rheumatoid arthritis, orally administered upadacitinib resulted in dose- and exposure-dependent reductions in paw swelling and bone destruction. researchgate.net These studies confirm that the drug reaches the site of action and exerts its pharmacodynamic effect in a disease context. Population pharmacokinetic analyses have also shown that upadacitinib pharmacokinetics are consistent across patients with different inflammatory conditions, including rheumatoid arthritis, psoriatic arthritis, and ankylosing spondylitis. europa.eutga.gov.au
Pharmacodynamic Biomarker Research in Preclinical Models
In the preclinical assessment of upadacitinib, the identification of relevant pharmacodynamic (PD) biomarkers was crucial to understanding its mechanism of action and in vivo selectivity. nih.govresearchgate.netnih.gov Key biomarkers were chosen to reflect the engagement of different Janus kinase (JAK) signaling pathways. Upadacitinib was engineered to be a selective JAK1 inhibitor, aiming to target JAK1-dependent cytokines like interleukin-6 (IL-6) and interferon-gamma (IFNγ) which are implicated in the pathogenesis of rheumatoid arthritis. nih.govresearchgate.netnih.gov
Peripheral Natural Killer (NK) cell counts were identified as a critical biomarker for assessing JAK3 inhibition. nih.gov Since signaling through the common gamma chain, which utilizes JAK1 and JAK3, is essential for NK cell survival, a reduction in NK cell counts can serve as a surrogate for JAK3 engagement. nih.govfrontiersin.org Preclinical studies in rats demonstrated that while the pan-JAK inhibitor tofacitinib (B832) caused a significant suppression of NK cell counts, upadacitinib did not, even at therapeutic doses. frontiersin.org This finding in animal models validated the peripheral NK cell count as a key in vivo biomarker distinguishing the selectivity profile of upadacitinib from less selective JAK inhibitors. frontiersin.orgoup.com
IFNγ and its induced proteins, such as IFNγ-induced protein 10 (IP-10, also known as CXCL10), serve as important biomarkers for the JAK1/JAK2 pathway. fda.govmdpi.com IFNγ signaling is a driver of inflammation in autoimmune diseases. nih.gov Preclinical studies showed that upadacitinib potently inhibits IFNγ-dependent signaling. nih.govfda.gov For instance, in a concanavalin (B7782731) A-induced cytokine production model in rats, orally administered upadacitinib effectively inhibited IFNγ induction. fda.gov While IP-10 production is sensitive to JAK inhibition, some studies in synovial fibroblasts noted that its IL-1β-induced production was reduced by tofacitinib, but it was not affected by tofacitinib in the context of oncostatin M stimulation, indicating the complexity of cytokine networks. frontiersin.org
To bridge preclinical findings and clinical effects, ex vivo pharmacodynamic assessments were conducted using whole blood from healthy volunteers who had been dosed with upadacitinib. nih.govresearchgate.netnih.gov These experimental systems allowed for the evaluation of target engagement in a human physiological context. nih.gov The primary method involved stimulating the blood samples with specific cytokines to measure the inhibition of downstream signaling pathways. nih.govresearchgate.net
Specifically, blood was stimulated with IL-6 to assess the impact on the JAK1/JAK2 pathway via phosphorylation of STAT3 (pSTAT3). nih.govresearchgate.net To assess the impact on the JAK1/JAK3 pathway, blood was stimulated with IL-7, which induces phosphorylation of STAT5 (pSTAT5). nih.govresearchgate.net The levels of phosphorylated STAT proteins were then quantified using flow cytometry. nih.gov
These ex vivo studies confirmed the JAK1 selectivity of upadacitinib in a clinical setting. nih.govnih.gov The results showed that upadacitinib potently inhibited IL-6-induced pSTAT3 in a concentration-dependent manner. researchgate.net In contrast, a much higher concentration of upadacitinib was required to achieve the same level of inhibition on IL-7-induced pSTAT5, confirming its lesser effect on the JAK1/JAK3 pathway compared to its effect on JAK1-centric signaling. researchgate.net These ex vivo pharmacodynamic data proved instrumental in translating the preclinical selectivity profile and informing dose selection for later phase clinical trials. nih.gov
To quantitatively describe the relationship between upadacitinib exposure (pharmacokinetics, PK) and its biological effect (pharmacodynamics, PD), non-linear mixed-effects modeling was employed. researchgate.netclinicaltrials.govnih.gov This sophisticated modeling approach, often utilizing software like NONMEM, allows for the analysis of sparse data typical of clinical trials and accounts for variability between individuals. clinicaltrials.goveuropa.eu
Exposure-response models were developed using data from Phase 1 studies, linking upadacitinib plasma concentrations to the ex vivo inhibition of cytokine-induced STAT phosphorylation. researchgate.net These models characterized the concentration-dependent reversible inhibition of both IL-6-induced pSTAT3 (a measure of JAK1 inhibition) and IL-7-induced pSTAT5 (a measure of JAK1/JAK3 inhibition). researchgate.net
The modeling demonstrated that upadacitinib has greater selectivity for JAK1 versus JAK3 compared to tofacitinib at clinically relevant doses. researchgate.net For example, simulations estimated that a dose of approximately 3 mg twice daily of upadacitinib (immediate-release) would produce a similar magnitude of inhibition on IL-6-induced pSTAT3 as 5 mg twice daily of tofacitinib. researchgate.net However, a four-fold higher dose of upadacitinib (approximately 12 mg twice daily) was estimated to be required to produce a similar effect on IL-7-induced pSTAT5 as 5 mg twice daily of tofacitinib. researchgate.net This quantitative analysis confirmed upadacitinib's preferential inhibition of JAK1-mediated signaling in humans and was critical for guiding the selection of doses for subsequent Phase 2 and 3 studies. researchgate.netclinicaltrials.gov
Preclinical Efficacy Models and Translational Science
Upadacitinib's efficacy was extensively evaluated in established preclinical animal models of immune-mediated inflammatory conditions, with the rat adjuvant-induced arthritis (AIA) model being a primary tool. nih.govresearchgate.net The AIA model is highly relevant as it features significant expression of JAK1-mediated cytokines, including IL-6 and IFNγ. nih.govresearchgate.net
In the rat AIA model, oral administration of upadacitinib resulted in a dose- and exposure-dependent reduction in paw swelling. nih.govresearchgate.net Furthermore, micro-CT scans of the joints revealed that upadacitinib dose-dependently protected against bone erosion, a key feature of destructive arthritis. nih.govresearchgate.net Histological analysis confirmed these findings, showing improvements in synovial hypertrophy, inflammation, and cartilage damage. nih.govoup.com Efficacy was also demonstrated in a second preclinical model, the rat collagen-induced arthritis (CIA) model. nih.gov When compared to the pan-JAK inhibitor tofacitinib, upadacitinib demonstrated similar dose-responsive efficacy in the AIA model, though the exposure-response curve for upadacitinib was more potent, consistent with its higher in vitro potency on IL-6 signaling. nih.govresearchgate.net
A key aspect of upadacitinib's preclinical characterization was the in vivo assessment of its selectivity for JAK1 over other JAK family members, particularly JAK2. nih.govresearchgate.netnih.gov Inhibition of JAK2 is linked to effects on erythropoietin (Epo) signaling, which can impact the production of new red blood cells (reticulocytes). nih.gov Therefore, the deployment of reticulocytes was used as a physiological marker for in vivo JAK2 inhibition. nih.govoup.com
Studies in rats directly compared the effects of upadacitinib and tofacitinib on reticulocyte deployment relative to their efficacy in the AIA model. nih.gov The results demonstrated a clear differentiation between the two inhibitors. nih.govresearchgate.netnih.gov While both drugs were effective in reducing arthritis symptoms, tofacitinib caused a significant, exposure-dependent inhibition of Epo-induced reticulocyte deployment. nih.govresearchgate.net In contrast, upadacitinib had a markedly reduced effect on this process. nih.govresearchgate.netnih.gov This demonstrated that at exposures required for anti-inflammatory efficacy, upadacitinib largely spares the JAK2-dependent pathway for red blood cell production. nih.govoup.com This in vivo selectivity assessment, alongside evaluations of NK cell counts (a JAK3 marker), provided strong evidence that upadacitinib's greater selectivity for JAK1 observed in vitro translates to a tangible physiological consequence in vivo. nih.govresearchgate.netnih.gov
Chemical Synthesis and Process Development Research
Synthetic Route Design and Optimization
Retrosynthetic Analysis and Fragment-Based Synthesis Strategies
Retrosynthetic analysis of upadacitinib (B560087) reveals several possible disconnections. A common strategy involves breaking the molecule down into three main fragments: the pyrrolo[2,3-e]pyrazine core, a chiral pyrrolidine (B122466) derivative, and a trifluoroethyl urea (B33335) moiety. scielo.brresearchgate.net This fragment-based approach allows for parallel synthesis and optimization of each component before their assembly. acs.org
The synthesis is often divided into the preparation of the pyrrolo[3,2-b]pyridine part (fragment 2), the pyrroline (B1223166) derivative (fragment 3), and the trifluoroethyl urea structure. scielo.br The key fragments are then linked together, followed by the formation of the final imidazole (B134444) ring to complete the upadacitinib structure. acs.org
| Fragment | Description | Synthetic Approach |
|---|---|---|
| Pyrrolo[2,3-e]pyrazine Core | The tricyclic heteroaromatic core of the molecule. | Constructed through a series of cyclization and functionalization reactions. |
| Chiral Pyrrolidine Ring | A (3S,4R)-3-ethyl-4-substituted pyrrolidine. | Prepared via enantioselective methods to establish the correct stereochemistry. acs.orgacs.org |
| Trifluoroethyl Urea Moiety | Attached to the pyrrolidine nitrogen. | Typically introduced in the final steps of the synthesis. acs.org |
Development of Novel Intermediate Compounds and Preparative Methods
Research has focused on developing novel intermediates to improve the efficiency and reduce the cost of upadacitinib synthesis. wipo.intgoogle.comjustia.com Patents describe the preparation of various intermediates, including substituted pyrrolidine derivatives and precursors to the tricyclic core. wipo.intgoogle.comwipo.intjustia.com For instance, one approach utilizes a Weinreb amide intermediate to construct a key fragment of the molecule. google.com Another method involves the synthesis of novel compounds of formula (II) and (III) as key intermediates. wipo.intgoogle.com These new intermediates aim to provide a more environmentally friendly and cost-effective manufacturing process. justia.comgoogle.com
The development of these intermediates often involves multi-step reaction sequences. For example, the synthesis of a key chiral pyrrolidine fragment has been achieved through a process that includes an epoxidation reaction, an addition reaction, and protection reactions to yield a desired intermediate. wipo.int Another patented method describes the preparation of intermediates through a series of conversions, starting from a compound of Formula-A to ultimately yield a compound of Formula-D. google.com
Enantioselective and Diastereoselective Synthesis Methodologies
Establishing the correct stereochemistry of the two adjacent chiral centers on the pyrrolidine ring is a critical aspect of the upadacitinib synthesis. thieme-connect.comacs.org The desired (3S,4R) configuration is essential for the drug's biological activity. acs.org
One of the most significant achievements in the process development of upadacitinib is the use of an enantioselective and diastereoselective hydrogenation of a tetrasubstituted olefin. acs.orgacs.orgdigitellinc.com This key step sets both stereocenters of the pyrrolidine ring in a single, highly efficient reaction. thieme-connect.com High-throughput experimentation was employed to screen a wide range of catalysts, leading to the identification of (S)-(-)-SEGPHOS as a highly effective and cost-efficient ligand for this transformation. acs.org
Alternative enantioselective strategies have also been explored. One such method employs Oppolzer's chiral sultam-directed asymmetric 1,3-dipolar cycloaddition to achieve the desired diastereoselectivity and enantioselectivity in the construction of the 3,4-syn substituted pyrrolidine moiety. acs.org This approach provides an elegant and efficient route to the key chiral pyrrolidine fragment of upadacitinib. acs.org
Catalysis and Reaction Condition Optimization
Catalysis plays a pivotal role in several key steps of the upadacitinib synthesis, enabling efficient bond formations and control of stereochemistry. scielo.bracs.org Optimization of reaction conditions has been crucial for improving yields, reducing costs, and ensuring the scalability of the manufacturing process. scielo.br
Investigation of Catalytic Systems for Key Synthetic Steps (e.g., Cross-Coupling Reactions)
Cross-coupling reactions are instrumental in constructing the carbon-carbon and carbon-nitrogen bonds within the upadacitinib molecule. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling, has been utilized to introduce the ethyl group at the 4-position of the pyrrolidine ring using ethylboronic acid. nrochemistry.com Similarly, the Buchwald-Hartwig amination, another palladium-catalyzed reaction, has been employed for the formation of a key carbon-nitrogen bond to produce an ethyl carbamate (B1207046) intermediate. nrochemistry.com
In an effort to improve the synthesis of the pyrroline building block, researchers have investigated alternative catalytic systems. One notable development is the use of an iron(III) chloride (FeCl3)/p-aminophenol catalyst system for the cross-coupling reaction to introduce the ethyl group onto the pyrroline ring. scielo.brscielo.brresearchgate.netscienceopen.com This iron-catalyzed system offers milder reaction conditions and has been reported to increase the yield of this crucial step by 25% compared to previous methods that often relied on more expensive palladium or nickel catalysts with phosphine (B1218219) ligands. scielo.brscielo.br
| Parameter | Condition | Observation |
|---|---|---|
| Catalyst System | FeCl3/p-aminophenol | Selected because p-aminophenol may facilitate the reduction of Fe(III) to the reactive Fe(II) state. scielo.br |
| Solvent | Tetrahydrofuran (THF) | A good yield was obtained in THF without the need for N-methyl-2-pyrrolidone (NMP) as a cosolvent. scielo.br |
| Temperature | -30 °C | Found to be the optimal temperature for the reaction. scielo.br |
Mechanistic Studies of Catalytic Processes
Understanding the mechanism of catalytic reactions is crucial for their optimization. For the iron-catalyzed cross-coupling reaction, a possible Fe(II)/Fe(IV) catalytic cycle has been proposed. scielo.brscielo.brresearchgate.netscienceopen.com This proposed mechanism suggests that the Fe(III) precatalyst is first reduced to Fe(II) by p-aminophenol. scielo.br The active Fe(II) species then reacts with the Grignard reagent (EtMgBr) to form an organoiron intermediate. scielo.br This is followed by an oxidative addition of the pyrroline substrate to the iron center, generating an Fe(IV) intermediate. scielo.br Reductive elimination from this Fe(IV) species then yields the desired ethylated pyrroline product and regenerates an Fe(II) species to complete the catalytic cycle. scielo.br The fact that iron(II) chloride (FeCl2) also catalyzes the reaction, with its activity being promoted by p-aminophenol, provides evidence supporting this Fe(II)/Fe(IV) mechanistic pathway. scielo.br
Optimization of Cyclization and Urea Moiety Formation Reactions
The chemical synthesis of upadacitinib involves several critical steps, with the formation of the tricyclic imidazolopyrrolopyrazine core and the introduction of the urea moiety being of paramount importance. acs.orgacs.org Research has focused on optimizing these stages to improve yield, purity, and scalability.
The construction of the imidazole ring is achieved through a cyclization reaction. acs.org Initial discovery routes utilized reagents like Lawesson's reagent for this transformation. acs.org However, for large-scale production, this method was not ideal, prompting investigations into alternative dehydrating agents. Studies explored various solvents, acid anhydrides, and organic base additives to enhance the reaction's efficiency. acs.org
It was determined that acetonitrile (B52724) is the optimal solvent for the cyclization, providing a favorable reaction rate and profile. acs.org Among the dehydrating agents tested, only perfluoro-anhydrides were found to be effective. acs.org Other anhydrides, such as acetic anhydride (B1165640) or trichloroacetic anhydride, led to low conversion rates or complex reaction mixtures. acs.org To facilitate the reaction at a higher temperature (55 °C), pentafluoropropionic anhydride (PFPA), which has a higher boiling point, was selected. acs.org The choice of the organic base additive also significantly impacted the reaction rate. acs.org Treatment with PFPA and triethylamine (B128534) (TEA) in acetonitrile resulted in complete cyclization, though it was accompanied by partial detosylation. acs.org The subsequent deprotection step was completed by adding aqueous sodium hydroxide (B78521) after a solvent swap to 2-methyltetrahydrofuran (B130290) (2-MeTHF), affording the desired Cbz-protected intermediate in an 83% yield over the two steps. acs.org
The final step in the synthesis is the formation of the urea moiety, which connects the trifluoroethyl group to the pyrrolidine nitrogen. This is typically achieved by reacting the free amine of the tricyclic core with an activated species. chemicalbook.com One documented method involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate 2,2,2-trifluoroethylamine. The slow addition of the deprotected tricyclic amine, isolated as a bis(hydrochloride) salt, to this activated imidazolide (B1226674) intermediate yields upadacitinib. chemicalbook.com This final step has been optimized to achieve high yields, with one report citing an 87% yield for the formation of upadacitinib hemihydrate. chemicalbook.com
| Parameter | Condition Tested | Observation/Outcome | Reference |
|---|---|---|---|
| Solvent | Acetonitrile | Optimal solvent in terms of rate, yield, and reaction profile. | acs.org |
| N-Methyl-2-pyrrolidone (NMP) | Can be used, but acetonitrile is preferred. | researchgate.net | |
| Dehydrating Agent | Pentafluoropropionic anhydride (PFPA) | Effective for dehydration/cyclization at higher temperatures (55 °C). | acs.org |
| Trichloroacetic anhydride, Triflic anhydride, Acetic anhydride | Resulted in low conversion or complicated reaction mixtures. | acs.org | |
| Lawesson's reagent | Used in the initial discovery route, but less suitable for scale-up. | acs.org | |
| Base | Triethylamine (TEA) | Used in conjunction with PFPA for complete cyclization. | acs.org |
| Temperature | 55 °C | Required a higher boiling anhydride like PFPA. | acs.org |
Process Intensification and Green Chemistry Considerations in Synthesis
In modern pharmaceutical manufacturing, significant emphasis is placed on process intensification and the principles of green chemistry to develop more sustainable, efficient, and cost-effective synthetic routes. tapi.com These considerations aim to reduce the environmental impact by minimizing waste, energy consumption, and the use of hazardous materials. tapi.comconsensus.app
For the synthesis of complex molecules like upadacitinib, process intensification can be achieved through strategies such as continuous manufacturing. tapi.com Continuous flow processes, where reactants are passed through a tube or reactor without isolation of intermediates, can offer superior control over reaction parameters, improve safety, and reduce the effluent load on the environment compared to traditional batch processing in large flasks. tapi.com Pharmaceutical companies are increasingly adopting these technologies and developing computational tools to quantitatively assess the "greenness" and sustainability of chemical processes. tapi.com These tools often evaluate metrics such as Process Mass Intensity (PMI), solvent selection, energy usage, material toxicity, atom economy, and process risks to generate a sustainability score. tapi.com
In the context of upadacitinib synthesis, green chemistry principles are applied to optimize reaction steps for higher yields and reduced costs. scielo.br For instance, an improved method for the introduction of the ethyl group onto the pyrroline ring utilizes an iron(III) chloride (FeCl3)/p-aminophenol catalyst system. scielo.br This catalytic approach allows for milder reaction conditions and increases the yield of this key step by 25% compared to previously reported methods, demonstrating effectiveness even in scale-up experiments. scielo.br Improving the yield of crucial steps directly contributes to better atom economy and a lower PMI, which are core tenets of green chemistry. scielo.br
| Principle/Technology | Application/Consideration in Upadacitinib Synthesis | Benefit | Reference |
|---|---|---|---|
| Catalysis | Use of an FeCl3/p-aminophenol catalyst system for the introduction of the ethyl group on the pyrroline ring. | Increases yield by 25% under milder conditions, improving atom economy. | scielo.br |
| Process Intensification | Potential application of continuous flow manufacturing for key steps or the entire process. | Reduces effluent load, improves safety and control, minimizes waste. | tapi.com |
| Improved Reagent Selection | Replacing Lawesson's reagent with a PFPA/TEA system for the imidazole cyclization. | Avoids less desirable reagents, enabling higher temperatures and better control. | acs.org |
| Sustainability Metrics | Evaluation of the process using tools like Green Analytical Procedure Index (GAPI) or Process Mass Intensity (PMI). | Enables quantitative assessment of the environmental impact and helps chemists make greener choices. | tapi.comresearchgate.net |
| Solvent Management | Use of acetonitrile as an optimal solvent for cyclization, with careful management to avoid safety hazards upon hydrolysis. | Improves reaction rate and profile while requiring stringent process control for safety. | acs.orgresearchgate.net |
Solid State Chemistry and Polymorphism Research
Crystalline Forms and Amorphous State Characterization
The ability of a compound to exist in more than one crystalline form is known as polymorphism. These different forms, or polymorphs, have the same chemical composition but different internal crystal structures. This can lead to variations in physicochemical properties. Research on upadacitinib (B560087) has identified several crystalline forms, including anhydrous and hydrated states, as well as an amorphous form. patsnap.comjustia.comepo.org
Several polymorphic forms of upadacitinib and its salts have been identified through various screening processes. These include anhydrous forms, hydrated forms, and an amorphous state. patsnap.comjustia.comepo.org For instance, patent literature describes the identification of multiple crystalline forms of upadacitinib freebase, designated as Forms A, B, C, and D, alongside the amorphous form. justia.comepo.org Some of these forms can be unstable and may convert to the amorphous state upon dehydration. patsnap.comjustia.com
Hydrated forms, such as a hemihydrate, have also been characterized, where water molecules are incorporated into the crystal lattice. researchgate.netpatsnap.com The presence of water can significantly stabilize the crystal structure. patsnap.com The tartrate salt of upadacitinib also exhibits polymorphism, with different crystalline forms being identified and characterized by techniques such as X-ray powder diffraction (XRPD). google.com For example, a specific crystalline form of upadacitinib tartrate, designated as Form-M, has been described. google.com
The amorphous form of upadacitinib lacks a long-range ordered crystal structure. patsnap.comjustia.com While it may offer advantages in terms of solubility, its inherent instability presents challenges for pharmaceutical development. patsnap.comjustia.comgoogle.com
Here is a data table of some identified polymorphic forms of Upadacitinib and its salts:
| Form Name | Description | Key Characteristics |
| Form A (freebase) | Anhydrous crystalline form | Poor crystallinity and stability, can dehydrate to amorphous form. patsnap.comjustia.com |
| Form B (freebase) | Anhydrous crystalline form | Poor crystallinity and stability, can dehydrate to amorphous form. patsnap.comjustia.com |
| Form C (freebase) | Anhydrous crystalline form | Better properties than Forms A and B, but difficult to crystallize from solution. justia.comgoogle.com |
| Form D (freebase) | Anhydrous crystalline form | Crystallizes slowly and is hard to reproduce; converts to Form C at high water activity. patsnap.comjustia.com |
| Hemihydrate | Hydrated crystalline form | Contains one water molecule for every two molecules of upadacitinib. patsnap.com |
| Form-M (tartrate) | Anhydrous crystalline form of the tartrate salt. | A specific polymorph of upadacitinib tartrate. google.com |
| Amorphous | Non-crystalline solid | Lacks long-range order, thermodynamically unstable. patsnap.comjustia.com |
The stability of different solid-state forms of upadacitinib is a critical factor for its development as a pharmaceutical. Studies have shown that some crystalline forms of the freebase, such as Forms A and B, have poor stability and can readily convert to the amorphous form upon dehydration. patsnap.comjustia.com Form D is also noted to be unstable, converting to Form C at high water activity. justia.comgoogle.com
The amorphous form, being in a higher energy state, is thermodynamically unstable and prone to crystallization during manufacturing and storage. patsnap.comjustia.comgoogle.com This transformation can alter the drug's dissolution rate and bioavailability, potentially impacting its clinical efficacy. patsnap.comjustia.compatsnap.com The preparation of the amorphous form can also lead to challenges in controlling particle properties and residual solvents. patsnap.comjustia.com
In contrast, certain crystalline forms, such as Form C of the freebase and some co-crystals, have demonstrated improved stability. justia.comepo.org For example, a co-crystal form, designated as Form CSVI, has shown good stability under accelerated conditions (25°C/60%RH and 40°C/75%RH) for at least three months. epo.org Another crystalline form, CSII, has demonstrated good physical stability under grinding and external pressure, which is beneficial for the tableting process. google.com
The stability of hydrated forms is often dependent on the relative humidity (RH). Computational studies have been used to predict the stability of different hydrate (B1144303) and anhydrate forms of upadacitinib as a function of temperature and RH. researchgate.net For example, the transition between an anhydrate form (Form III) and a hemihydrate form (Form I) has been experimentally observed at 14% RH at 25°C. researchgate.net
The following table summarizes the stability characteristics of various upadacitinib forms:
| Form | Stability Characteristics |
| Forms A & B (freebase) | Poor stability, readily dehydrates to the amorphous form. patsnap.comjustia.com |
| Form D (freebase) | Converts to Form C at high water activity. justia.comgoogle.com |
| Amorphous | Thermodynamically unstable, prone to crystallization. patsnap.comjustia.comgoogle.com |
| Form C (freebase) | Better properties compared to other freebase forms, but difficult to crystallize. justia.com |
| Form CSVI (co-crystal) | Good stability under accelerated storage conditions. epo.org |
| Form CSII | Good physical stability under mechanical stress (grinding, pressure). google.com |
| Hydrates | Stability is dependent on relative humidity; can convert to anhydrous forms at low RH. researchgate.net |
The degree of crystallinity of upadacitinib has a significant impact on its pharmaceutical properties, influencing everything from manufacturing to clinical performance. A well-defined and stable crystalline form is generally preferred for drug development to ensure consistent product quality.
One of the most critical properties affected by crystallinity is solubility, which in turn affects the dissolution rate and bioavailability of the drug. patsnap.com Different polymorphic forms can exhibit different solubilities. While the amorphous form often has higher solubility due to its disordered state, its instability is a major drawback. patsnap.comjustia.com A stable crystalline form with optimal solubility is therefore highly desirable. patsnap.com
Crystallinity also influences the mechanical properties of the powder, such as flowability and compressibility. google.com These properties are crucial for the formulation of solid dosage forms like tablets. For instance, the specific crystal habit of upadacitinib tartrate, influenced by the interaction with the tartrate counterion, affects powder flow and compaction behavior. A crystalline form with good compressibility, like Form CSI, is advantageous for manufacturing robust tablets. patsnap.com In contrast, the poor particle properties of the amorphous form can pose significant challenges during manufacturing. patsnap.comjustia.com
Furthermore, the stability of the crystalline form during manufacturing processes like grinding and tableting is essential. google.com Physical transformations to a different polymorphic or amorphous form can lead to changes in the drug's performance. google.com
Computational Approaches for Polymorph Prediction
To mitigate the risks associated with polymorphism, computational methods are increasingly being employed to predict the possible crystalline forms of a drug molecule before they are discovered experimentally.
Crystal Structure Prediction (CSP) methodologies aim to predict the crystal structures of a molecule from its chemical diagram. researchgate.net These methods involve generating a large number of plausible crystal packing arrangements and then ranking them based on their calculated lattice energies. researchgate.net Density Functional Theory (DFT) is a widely used quantum mechanical method for accurately calculating the energies of these potential crystal structures. researchgate.net
For upadacitinib, CSP has been used to predict its phase diagram, showing the relative stability of different forms as a function of temperature and humidity. researchgate.net These computational predictions can help identify potentially stable but yet-to-be-discovered polymorphs, which could pose a risk to the development of known forms. researchgate.net
A significant advancement in CSP is the use of machine learning (ML) force fields to improve the accuracy and efficiency of crystal energy ranking. researchgate.net Traditional force fields can sometimes be inaccurate, while high-level quantum mechanics calculations are computationally expensive. ML force fields, trained on large datasets of quantum mechanical calculations, offer a compromise by providing near-quantum accuracy at a much lower computational cost. researchgate.netresearchgate.net
In the context of upadacitinib, a CSP method combining a novel crystal packing search algorithm with machine learning force fields has been reported. researchgate.net This approach has been validated on a large and diverse dataset of molecules, demonstrating its ability to accurately reproduce experimentally known polymorphs and predict new, low-energy forms. researchgate.net This integration of machine learning into CSP workflows is transforming polymorph screening, making it a more reliable and proactive tool in pharmaceutical development. researchgate.net
Free-Energy Landscape and Phase Diagram Calculations for Anhydrous and Hydrate Forms
Computational chemistry plays a pivotal role in modern pharmaceutical development by predicting the relative stability of different crystal forms under various environmental conditions, such as temperature and humidity. researchgate.netresearchgate.net For upadacitinib, computational studies have been employed to construct free-energy landscapes and phase diagrams to understand the stability relationship between its anhydrous and hydrate forms. researchgate.net
These studies place crystal structures of different stoichiometries, including anhydrates and hydrates, on the same energy landscape, allowing for a direct comparison of their thermodynamic stability. researchgate.net The calculations involve determining the free energy of each form, a process that has seen significant improvements in accuracy, with standard errors now in the range of 1–2 kJ mol⁻¹ for many pharmaceutical compounds. researchgate.net
Research findings indicate a specific stability relationship between a hemihydrate form (Form I) and an anhydrate form (Form III) of upadacitinib. researchgate.net
Calculated Free-Energy Curves: At 25 °C, calculations of the free-energy versus relative humidity show the stability domains for the hemihydrate and anhydrate forms. A predicted monohydrate form was found to be unstable across the entire humidity range studied. researchgate.net
Anhydrate-Hydrate Transition: The computational models predict a transition between the anhydrate (Form III) and the hemihydrate (Form I) based on relative humidity. The experimental transition is observed at 14% relative humidity at 25 °C, a value that falls within the confidence interval of the calculated transition point. researchgate.net
Phase Diagram: A predicted phase diagram for upadacitinib illustrates the phase boundary between the different forms, with confidence intervals to indicate the statistical error of the prediction. researchgate.net These computational tools help to de-risk pharmaceutical development by identifying potential polymorphic transitions that could occur during manufacturing or storage. researchgate.net
These computational approaches transform crystal structure prediction into a more reliable procedure that, when used with experimental data, helps in selecting the appropriate crystal form for development and establishing robust manufacturing controls. researchgate.net
Experimental Techniques for Polymorph Screening and Characterization
The identification and characterization of different polymorphic and solvated forms of upadacitinib are accomplished through a variety of experimental techniques. Polymorph screening is a crucial step in pharmaceutical development to identify all accessible crystalline forms and determine the most stable one. googleapis.comgoogle.com
Initial screening studies for upadacitinib identified multiple solid-state forms, including anhydrous, hydrated, and amorphous forms. google.comgoogle.com The commercially utilized form is a hemihydrate. europa.eu The characterization of these forms relies on a suite of analytical methods.
X-Ray Powder Diffraction (XRPD) is the primary technique used to identify and distinguish between different crystalline forms. Each polymorph exhibits a unique diffraction pattern due to its distinct crystal lattice. Patents for upadacitinib disclose several crystalline forms, often identified by their characteristic XRPD peaks. google.comgoogleapis.comgoogleapis.com For example, a novel acetic acid solvate form, designated Form CSI, and an anhydrous form, CSII, have been reported. google.comgoogleapis.comgoogle.com
| Crystalline Form | Characteristic XRPD Peaks (2θ ±0.2°) | Reference |
| Form CSI (acetic acid solvate) | 21.0°, 21.5°, 25.3° | google.com |
| Form A (Di-p-toluoyl-L-tartrate salt) | 3.9°, 7.7°, 15.2°, 7.5°, 10.4°, 23.4° | googleapis.com |
| Form CSII (anhydrous) | 8.0°, 12.1°, 20.2°, 21.3°, 23.0°, 23.8°, 25.1°, 27.7° | google.com |
| Form CSVII (adipic acid co-crystal) | 4.8°, 6.0°, 22.4° | googleapis.com |
| Freebase Anhydrate Form D | See Figure 3J in source | google.com |
| Freebase Hydrate Form C (hemihydrate) | See Figure 3I in source | google.com |
Thermal Analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) , provide information on the thermal behavior of the different forms, including melting points, desolvation events, and phase transitions.
DSC: For the anhydrous Form CSII, DSC analysis shows a melting endothermic peak starting between 192-202°C. google.com
TGA: TGA of Form CSII indicates a mass loss of about 0.5% upon heating to 199°C, confirming its anhydrous nature. google.com TGA has also been used to characterize other forms, such as the amorphous freebase and various hydrate forms like Form C and Form B. google.com
Spectroscopic Techniques , such as Raman Spectroscopy , are also valuable for polymorph characterization and can be used as in-line Process Analytical Technology (PAT) tools to monitor polymorphic transformations during crystallization processes in real-time. tapi.com
Microscopy provides visual information on crystal habit and can be used to observe transformations between forms, for instance, the conversion of an anhydrous polymorph to a monohydrate. tapi.com
Other analytical methods mentioned in the characterization of upadacitinib's structure include mass spectrometry (MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy. europa.eu Together, these experimental techniques provide a comprehensive understanding of the solid-state chemistry of upadacitinib, ensuring the quality and consistency of the drug substance. google.com
Molecular Interactions and Structural Biology Studies
Protein-Ligand Binding Mechanisms
The binding of upadacitinib (B560087) to JAK1 is a highly specific process governed by its interaction with the enzyme's active site. This interaction competitively blocks the natural substrate, adenosine (B11128) triphosphate (ATP), from binding, thereby inhibiting the kinase's function. patsnap.comnih.gov
Upadacitinib functions as a competitive inhibitor of ATP, binding directly to the ATP-binding site within the tyrosine kinase domain of the JAK enzymes. patsnap.comnih.gov This binding pocket is structurally complex, formed by several key subdomains: the glycine-rich loop (or P-loop), the hinge region, a catalytic loop, and an activation loop. nih.govacs.org The development of upadacitinib was specifically engineered to leverage structural distinctions in the ATP-binding pocket between JAK1 and other JAK family members, such as JAK2, to achieve its selective inhibition profile. nih.govtandfonline.com While the ATP binding pocket shows a high degree of sequence identity across JAK isoforms (~85% between JAK1 and JAK2), subtle differences in structure are exploited by upadacitinib. nih.govdeepdyve.com The design strategy focused on these structural differences rather than interactions with unique active site residues to confer selectivity. nih.gov Molecular docking studies have confirmed that upadacitinib situates itself within this active site. nih.gov
The stability of the upadacitinib-JAK1 complex is maintained by a network of specific molecular interactions, primarily hydrogen bonds and hydrophobic interactions. acs.orgnih.gov Molecular dynamics simulations have revealed that upadacitinib forms three hydrogen bonds with residues in the JAK1 active site, specifically with Glutamic acid 883 (E883), Glutamic acid 957 (E957), and Leucine 959 (L959). nih.gov In contrast, it forms only two hydrogen bonds with JAK2 (with E930 and L932) and JAK3 (with E903 and L905), and just one with TYK2 (with V981). nih.gov The interactions with E957 and L959 in the hinge region are considered critical for stabilizing the inhibitor. acs.orgnih.gov
Beyond hydrogen bonds, hydrophobic interactions play a crucial role. The catalytic and activation loops of the kinase domain create a hydrophobic pocket. nih.gov Van der Waals interactions contribute significantly to the binding energy, and these interactions were found to be more favorable for JAK1 compared to other JAKs. nih.gov Specifically, an interaction with Leucine 1010 (L1010) in JAK1 contributes to this favorable van der Waals energy. nih.gov The trifluoroethyl group of upadacitinib occupies a space under the glycine (B1666218) loop, further contributing to its binding. nih.gov
| Interaction Type | Residues in JAK1 | Location/Region | Reference |
|---|---|---|---|
| Hydrogen Bonds | E957, L959 | Hinge Region | nih.govacs.orgnih.gov |
| Hydrogen Bond | E883 | Glycine Loop | nih.gov |
| Hydrophobic/Van der Waals | L1010 | Catalytic/Activation Loop Pocket | nih.gov |
Upadacitinib was engineered to be a selective JAK1 inhibitor, a property confirmed in both biochemical and cellular assays. nih.govresearchgate.net In cellular assays, upadacitinib is approximately 60-fold more selective for JAK1 over JAK2 and over 100-fold more selective for JAK1 over JAK3. nih.govresearchgate.net The structural underpinning for this selectivity lies in subtle but critical differences in the ATP-binding sites across the JAK family. nih.gov
A key hypothesis in its design was that the glycine-rich loop adopts a "closed" conformation in JAK1, in contrast to an "open" conformation in JAK2, due to differences in the amino acid sequences of the loop. nih.govnih.gov Upadacitinib's structure was optimized to fit favorably into this closed conformation. nih.gov
Molecular modeling studies suggest that the higher binding affinity of upadacitinib for JAK1 is due to the formation of more extensive hydrogen bond networks compared to other JAKs. nih.gov The ability to form four hydrogen bonds with the JAK1 hinge region, as opposed to only two with other isoforms, is a significant factor. nih.gov Furthermore, distinctive residues within the JAK1 binding site, such as Serine 963 (S963) and Glutamic acid 966 (E966), are thought to stabilize the molecule in the hinge region, contributing to its high affinity and selectivity. nih.gov Energetic analyses show that while van der Waals interactions are important, the increased favorable intermolecular electrostatic contribution is a primary driver for upadacitinib's selectivity for JAK1. acs.orgnih.gov
| JAK Isoform | Cellular Selectivity (Fold vs JAK1) | Calculated Binding Free Energy (ΔGbind) Rank | Key Differentiating Structural Features | Reference |
|---|---|---|---|---|
| JAK1 | - | 1 (Most Favorable) | "Closed" glycine loop, S963/E966 residues, more H-bonds | nih.govnih.govresearchgate.net |
| JAK2 | ~60-fold less | 3 | "Open" glycine loop, fewer H-bonds | nih.govnih.govresearchgate.net |
| JAK3 | >100-fold less | 2 | Fewer H-bonds | nih.govnih.govresearchgate.net |
| TYK2 | ~190-fold less | 4 (Least Favorable) | Different hinge binding, fewest H-bonds | nih.govnih.gov |
Conformational Dynamics and Allosteric Effects
Molecular dynamics (MD) simulations have been employed to confirm the results of molecular docking and to explore the stability and conformational dynamics of the upadacitinib-JAK1 complex. nih.govnih.gov These simulations, which model the movement of atoms over time, show that the binding of different inhibitors, including upadacitinib, significantly affects the dynamics of the JAK1 binding site. acs.orgnih.gov
To understand the broader impact of inhibitor binding on the protein's collective motions, researchers use advanced techniques like Principal Component Analysis (PCA) and Dynamic Cross-Correlation Analysis (DCCA). acs.orgnih.govmdpi.com
Cross-correlation analysis complements PCA by mapping the correlated and anti-correlated movements between different residues in the protein. acs.orgmdpi.com In the JAK1-upadacitinib complex, the binding event induces changes in these correlation patterns. For instance, an increase in positively correlated motion was observed in certain regions of the protein after upadacitinib binding, indicating that these areas move in a more concerted fashion. acs.org These analyses demonstrate that the effects of upadacitinib binding are not limited to the active site but can propagate through the protein structure, altering its conformational dynamics. acs.orgnih.gov
Residue Contact Networks and Community Structures within Target Proteins
Computational studies analyzing the binding of upadacitinib to Janus kinase 1 (JAK1) reveal significant insights into the molecular interactions through residue contact networks and community structure analysis. acs.orgnih.gov These analyses provide a picture of the allosteric communication and structural stability within the protein upon inhibitor binding. acs.org
When upadacitinib binds to JAK1, the residue contact network within the protein is altered compared to its unbound (apo) state. Molecular dynamics simulations show that the JAK1/upadacitinib complex has 29 hubs in its residue contact network, a decrease from the 40 hubs observed in the apo structure. acs.orgnih.gov This change suggests a conformational rearrangement and stabilization of the protein structure upon ligand binding. acs.org
Community structure analysis, which groups residues with strong intra-group and weak inter-group connections, further elucidates the effects of upadacitinib binding. acs.orgnih.gov In the JAK1/upadacitinib complex, the activation segments are involved in the largest community, which helps to stabilize the binding pocket and C-terminal regions, thereby reducing their flexibility. nih.gov This stabilization of the active site, particularly the hinge and catalytic regions, is a key feature of the interaction and correlates with lower fluctuations in these areas. nih.gov The rearrangement in network properties induced by upadacitinib binding points to a distinct global conformation that likely defines its sensitivity and selectivity. nih.gov
Structure-Activity Relationship (SAR) Derivation for Inhibitory Potency and Selectivity
The structure-activity relationship (SAR) of upadacitinib has been extensively studied to understand the basis for its potent inhibition of JAK1 and its selectivity over other JAK family members (JAK2, JAK3, and Tyrosine Kinase 2 [TYK2]). nih.govresearchgate.nettandfonline.com Upadacitinib was specifically engineered to achieve greater JAK1 selectivity by exploiting structural differences in the ATP-binding site among the JAK isoforms. nih.govtandfonline.commdpi.com
Upadacitinib acts as an ATP-competitive inhibitor, binding to the tyrosine kinase domain of JAKs. tandfonline.compatsnap.com Its chemical structure is designed for high-affinity interaction with the ATP binding pocket of JAK1. patsnap.commdpi.com The selectivity for JAK1 is crucial as it allows for the targeted inhibition of signaling pathways mediated by JAK1, such as those involving interleukin-6 (IL-6) and interferon-gamma (IFNγ). nih.govresearchgate.netmdpi.com
Key to its potency and selectivity are interactions with specific regions within the JAK1 active site. acs.orgnih.gov Molecular modeling and dynamics simulations indicate that hydrophobic residues and hydrogen bonds with the hinge region, particularly involving residues Glu957 and Leu959, play an essential role in stabilizing the inhibitor. acs.orgnih.gov Furthermore, interactions with the glycine-rich loop, which is available in the "closed" conformation of JAK1 but not other JAKs, are thought to contribute significantly to its JAK1-selective competitive inhibition. mdpi.com The binding of upadacitinib is characterized by favorable intermolecular electrostatic contributions, which are greater for JAK1 compared to other inhibitors like baricitinib (B560044) and filgotinib (B607452), contributing to its higher selectivity. acs.org
In vitro enzymatic and cellular assays have quantified the inhibitory potency and selectivity of upadacitinib. These studies consistently demonstrate that upadacitinib is a potent inhibitor of JAK1, with significantly less activity against JAK2, JAK3, and TYK2. tandfonline.comnih.govnih.gov This selectivity for JAK1 over JAK2 is a key design feature, as JAK2 is involved in processes such as erythropoietin signaling. tandfonline.comnih.gov
The inhibitory concentrations (IC50) from various assays highlight this selectivity profile.
| Target | IC50 (µM) at 0.1 mM ATP | Source |
|---|---|---|
| JAK1 | 0.043 | nih.govfda.gov |
| JAK2 | 0.12 | nih.govfda.gov |
| JAK3 | 2.3 | nih.govfda.gov |
| TYK2 | 4.7 | nih.gov |
Cell-based assays confirm this selectivity profile, showing a significant fold-difference in potency for JAK1 compared to other family members.
| Comparison | Selectivity (Fold-Difference vs. JAK1) | Source |
|---|---|---|
| JAK1 vs. JAK2 | ~60-fold | researchgate.net |
| JAK1 vs. JAK2 | >40-fold | tandfonline.comnih.gov |
| JAK1 vs. JAK3 | >100-fold | researchgate.net |
| JAK1 vs. JAK3 | ~130-fold | tandfonline.comnih.gov |
| JAK1 vs. TYK2 | ~190-fold | tandfonline.com |
These SAR studies, combining computational modeling with empirical testing, have been fundamental in characterizing upadacitinib as a potent and selective JAK1 inhibitor. acs.orgresearchgate.nettandfonline.com The specific molecular interactions elucidated provide a clear rationale for its inhibitory profile. acs.orgnih.gov
Advanced Drug Design and Optimization Strategies
Rational Design Principles for Selective Kinase Inhibitors
The development of upadacitinib (B560087) was guided by rational design principles aimed at achieving selectivity for JAK1 over other members of the JAK family (JAK2, JAK3, and TYK2). researchgate.nettandfonline.com This approach was rooted in the hypothesis that greater JAK1 selectivity would translate to an improved benefit-risk profile. researchgate.netnih.gov
Janus kinases are intracellular enzymes that play a crucial role in signal transduction for a wide array of cytokines and growth factors involved in inflammatory and immune processes. JAK inhibitors function as competitive inhibitors of adenosine (B11128) triphosphate (ATP) at the kinase's catalytic site. tandfonline.comnih.gov The rational design of upadacitinib leveraged structural differences within the ATP-binding pocket of the various JAK isoforms. tandfonline.comnih.gov Although the ATP-binding site is highly conserved across the JAK family, subtle variations in amino acid residues provide an opportunity for the design of selective inhibitors. nih.gov
Structure-based hypotheses were employed to engineer a molecule that would preferentially bind to the ATP-binding site of JAK1. researchgate.netnih.gov This involved computational modeling and the analysis of the structural biology of the JAK kinase domains to identify key interaction points that could be exploited to enhance affinity for JAK1 while reducing binding to other JAK isoforms. nih.govacs.org The overarching goal was to create a potent inhibitor of JAK1-mediated signaling, which is central to the pathology of many inflammatory diseases, while sparing the functions of other JAKs to a greater extent. researchgate.net
Strategies for Enhancing Isoform Selectivity and Potency
Several strategies were employed to enhance the isoform selectivity and potency of upadacitinib, primarily focusing on its interaction with the JAK1 enzyme.
Targeting Specific Amino Acid Differences: The design of upadacitinib exploited subtle differences in the amino acid sequences of the ATP-binding sites between JAK1 and other JAK isoforms, particularly JAK2. tandfonline.comnih.gov This allowed for the creation of a molecule with a higher affinity for JAK1.
Biochemical and Cellular Assays: The selectivity of upadacitinib was rigorously tested using a variety of in vitro assays. Enzymatic assays using recombinant human JAKs were conducted to determine the half-maximal inhibitory concentration (IC50) for each isoform. nih.gov These were followed by cellular assays using engineered cell lines that express individual JAK kinases to assess the compound's activity in a more biologically relevant context. researchgate.netnih.gov
In Vivo Models: The in vivo selectivity was further confirmed in animal models. For instance, in a rat adjuvant-induced arthritis model, upadacitinib demonstrated efficacy comparable to the pan-JAK inhibitor tofacitinib (B832). However, upadacitinib showed a reduced effect on biological markers associated with JAK2 and JAK3 inhibition, such as reticulocyte production and natural killer (NK) cell levels. researchgate.nettandfonline.comnih.gov
These preclinical assessments confirmed the intended selectivity profile of upadacitinib.
Interactive Data Table: In Vitro Selectivity of Upadacitinib
| Assay Type | JAK1 | JAK2 | JAK3 | TYK2 | Selectivity (Fold) |
| Enzymatic IC50 (µM) | 0.043 | 0.12 | 2.3 | 4.7 | JAK1 vs JAK2: ~3xJAK1 vs JAK3: >50xJAK1 vs TYK2: >100x |
| Cellular Selectivity | - | - | - | - | JAK1 vs JAK2: ~60xJAK1 vs JAK3: >100x |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 indicates greater potency.
Novel Drug Delivery Systems Research
Research into novel drug delivery systems for upadacitinib has explored alternatives to oral administration, aiming to provide controlled release and potentially improve patient adherence.
One area of research has been the development of transdermal patches for upadacitinib. japtronline.comjaptronline.comresearchgate.net The goal of a transdermal system is to deliver the drug through the skin at a predetermined and controlled rate, which can offer sustained drug release and avoid first-pass metabolism in the liver. japtronline.com
Researchers have formulated and optimized upadacitinib-loaded transdermal patches using a factorial design approach. japtronline.comconsensus.appresearchgate.net This involves systematically varying the concentrations of key polymeric components, such as polyvinylpyrrolidone (B124986) (PVP) K30 and hydroxypropyl methylcellulose (B11928114) (HPMC) K4M, to achieve desired physicochemical and mechanical properties. japtronline.comresearchgate.netconsensus.app The inclusion of permeation enhancers is also a critical aspect of the formulation to facilitate the drug's passage through the stratum corneum, the outermost layer of the skin. japtronline.com
The optimization process focuses on achieving a balance of properties including high drug content, optimal adhesion, and mechanical strength. japtronline.comconsensus.app An optimized formulation, for example, exhibited a high drug content of 99.05 ± 0.83% and a tensile strength of 0.912 kg/mm ². japtronline.comconsensus.app
A key objective in the development of advanced formulations like transdermal patches is to achieve a specific drug release profile. For upadacitinib transdermal patches, researchers have aimed for zero-order release kinetics. japtronline.comjaptronline.comconsensus.app Zero-order kinetics means that the drug is released from the delivery system at a constant rate over time, independent of the drug concentration remaining in the system. This provides predictable and sustained plasma drug levels.
The release kinetics of optimized upadacitinib transdermal patch formulations have been analyzed using various mathematical models, including zero-order, first-order, Higuchi, and Korsmeyer-Peppas models. japtronline.com In one study, the optimized formulation demonstrated a high correlation with the zero-order model (R² = 0.9777), indicating that the drug release was constant over time. japtronline.comjaptronline.comconsensus.app The ex vivo permeation of this formulation reached 86.35% at 12 hours, with a flux of 102.91 μg/cm²/h. japtronline.comconsensus.app
Furthermore, an in vitro-in vivo correlation (IVIVC) has been established for an extended-release (ER) oral formulation of upadacitinib. researchgate.netnih.gov This correlation demonstrated that the in vivo pharmacokinetic profile can be reliably predicted from in vitro dissolution data, which is a valuable tool for formulation development and quality control. researchgate.netnih.gov
Interactive Data Table: Release Kinetics of Optimized Upadacitinib Transdermal Patch
| Kinetic Model | Correlation Coefficient (R²) |
| Zero-Order | 0.9777 |
| First-Order | 0.9567 |
| Higuchi | 0.9625 |
Source: japtronline.com
Note: A higher R² value indicates a better fit of the data to the kinetic model.
Emerging Research Avenues and Future Directions
Application of Computational Chemistry and Artificial Intelligence in Drug Discovery and Development
Computational chemistry and artificial intelligence (AI) are revolutionizing the pharmaceutical landscape, offering powerful tools to accelerate the discovery and design of new drugs. preprints.org These technologies are particularly relevant in the context of Janus kinase (JAK) inhibitors like upadacitinib (B560087), where high selectivity for a specific JAK isoform is crucial for therapeutic efficacy.
Molecular modeling studies have been instrumental in elucidating the binding mechanisms of upadacitinib to different JAK isoforms. nih.govacs.org By employing techniques such as molecular dynamics (MD) simulations and free energy calculations, researchers can investigate the subtle structural and energetic differences that govern selectivity. For instance, a 2021 study revealed that the formation of specific hydrogen bonds with the glycine (B1666218) loop and hinge region in JAKs is a key determinant of upadacitinib's selectivity. nih.gov The study highlighted that upadacitinib forms three hydrogen bonds with JAK1, compared to only two with JAK2 and JAK3, and one with TYK2. nih.gov This increased interaction with JAK1, particularly an additional hydrogen bond on the glycine loop, contributes to its higher affinity and selectivity. nih.gov
Table 1: Molecular Docking and Dynamics Simulation Results for Upadacitinib with JAK Isoforms
Furthermore, computational methods are being applied to predict the physicochemical properties of drug candidates, such as crystal form stability. researchgate.net Computational polymorph prediction can help de-risk drug development by identifying potential polymorphic changes early in the process. researchgate.net
Development of Advanced Spectroscopic and Analytical Techniques for Compound Characterization
The precise characterization of a pharmaceutical compound is fundamental to ensuring its quality, stability, and performance. The development of advanced analytical techniques is crucial for the comprehensive analysis of upadacitinib tartrate anhydrous and its various forms.
A variety of analytical methods are employed to characterize the solid-state properties of upadacitinib salts, including crystalline phosphate (B84403) forms. google.com These techniques include:
Powder X-ray Diffraction (PXRD): Used to identify the crystalline structure and differentiate between various polymorphic forms.
Fourier Transform Infrared Spectroscopy (FTIR): Provides information about the chemical bonds and functional groups within the molecule.
Differential Scanning Calorimetry (DSC): Measures the heat flow associated with thermal transitions, such as melting and crystallization.
Thermogravimetric Analysis (TGA): Determines changes in weight as a function of temperature, providing information on thermal stability and solvent content.
For the quantitative analysis of upadacitinib in biological matrices such as plasma, highly sensitive and specific methods are required. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a key technique. researchgate.netdovepress.com These methods are validated to ensure accuracy, precision, and reliability, with lower limits of quantitation (LLOQ) established at levels as low as 0.05 ng/mL in plasma. dovepress.comnih.gov The development of such sensitive assays is essential for pharmacokinetic studies. dovepress.comnih.gov
Table 2: Key Parameters of a Validated UPLC-MS/MS Method for Upadacitinib
Moreover, advanced chromatographic techniques are crucial for identifying and characterizing impurities and degradation products. acs.org The separation and structural elucidation of such products by liquid chromatography combined with high-resolution mass spectrometry are vital for ensuring the purity and safety of the final drug product. acs.org The analytical methods used for batch release and stability testing are thoroughly described and validated according to international guidelines, such as those from the International Council for Harmonisation (ICH). europa.eu
Q & A
Q. How can researchers ensure reproducibility in this compound studies?
Q. What are common pitfalls in interpreting dielectric properties of this compound?
- Guidance : Distinguish between intrinsic dielectric responses and artifacts from adsorbed water. For example, cadmium tartrate’s dielectric constant peaks at 65°C reflect structural transitions, not conductivity changes .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
